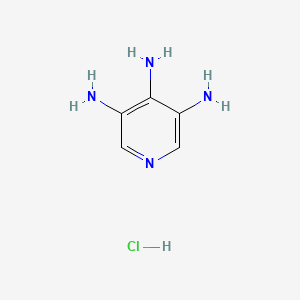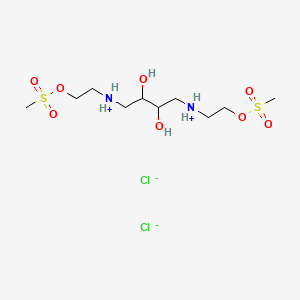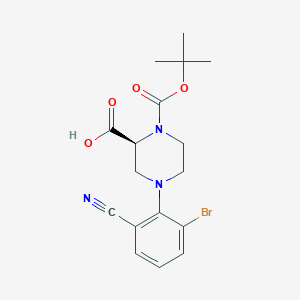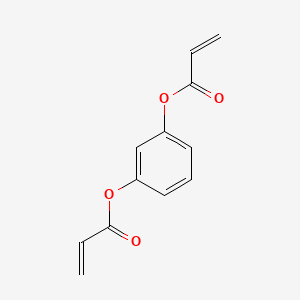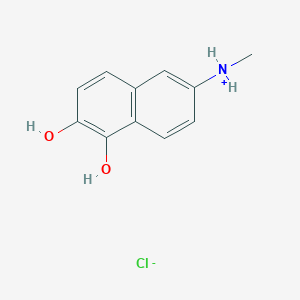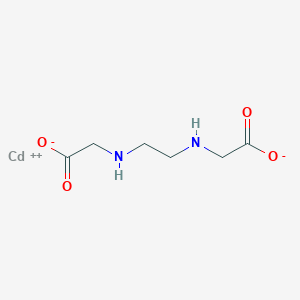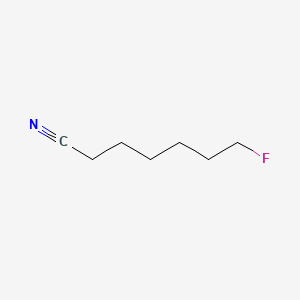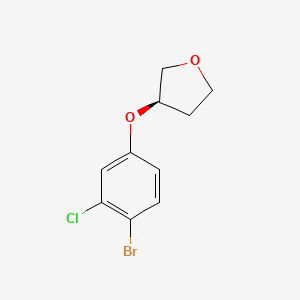
(R)-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran is an organic compound characterized by the presence of a tetrahydrofuran ring substituted with a 4-bromo-3-chlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran typically involves the reaction of 4-bromo-3-chlorophenol with an appropriate tetrahydrofuran derivative under specific conditions. The reaction may require the use of a base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.
Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and may require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: This compound is used in the synthesis of various pharmaceutical and biologically active compounds.
4-Bromo-3-chlorophenol: A precursor in the synthesis of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran.
Uniqueness
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran is unique due to its specific substitution pattern and the presence of a tetrahydrofuran ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H10BrClO2 |
|---|---|
Peso molecular |
277.54 g/mol |
Nombre IUPAC |
(3R)-3-(4-bromo-3-chlorophenoxy)oxolane |
InChI |
InChI=1S/C10H10BrClO2/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2/t8-/m1/s1 |
Clave InChI |
LHAVWUPQLTWZSP-MRVPVSSYSA-N |
SMILES isomérico |
C1COC[C@@H]1OC2=CC(=C(C=C2)Br)Cl |
SMILES canónico |
C1COCC1OC2=CC(=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


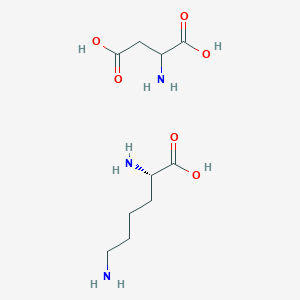
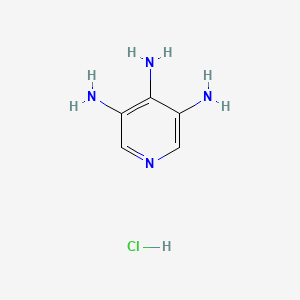

![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)

